Cas no 102907-29-9 (2-Butenoic acid,4-(acetyloxy)-2-methyl-,(3aR,4R,6R,6aR,7aS,7bR,8aS,8bS,8cS)-decahydro-6-hydroxy-6,8a-dimethyl-3-methylene-2-oxo-4H-bisoxireno[1,8a:2,3]azuleno[4,5-b]furan-4-ylester, (2Z)- (9CI))
![2-Butenoic acid,4-(acetyloxy)-2-methyl-,(3aR,4R,6R,6aR,7aS,7bR,8aS,8bS,8cS)-decahydro-6-hydroxy-6,8a-dimethyl-3-methylene-2-oxo-4H-bisoxireno[1,8a:2,3]azuleno[4,5-b]furan-4-ylester, (2Z)- (9CI) structure](https://fr.kuujia.com/scimg/cas/102907-29-9x500.png)
102907-29-9 structure
Nom du produit:2-Butenoic acid,4-(acetyloxy)-2-methyl-,(3aR,4R,6R,6aR,7aS,7bR,8aS,8bS,8cS)-decahydro-6-hydroxy-6,8a-dimethyl-3-methylene-2-oxo-4H-bisoxireno[1,8a:2,3]azuleno[4,5-b]furan-4-ylester, (2Z)- (9CI)
Numéro CAS:102907-29-9
Le MF:C22H26O9
Mégawatts:434.436447620392
CID:172476
2-Butenoic acid,4-(acetyloxy)-2-methyl-,(3aR,4R,6R,6aR,7aS,7bR,8aS,8bS,8cS)-decahydro-6-hydroxy-6,8a-dimethyl-3-methylene-2-oxo-4H-bisoxireno[1,8a:2,3]azuleno[4,5-b]furan-4-ylester, (2Z)- (9CI) Propriétés chimiques et physiques
Nom et identifiant
-
- 2-Butenoic acid,4-(acetyloxy)-2-methyl-,(3aR,4R,6R,6aR,7aS,7bR,8aS,8bS,8cS)-decahydro-6-hydroxy-6,8a-dimethyl-3-methylene-2-oxo-4H-bisoxireno[1,8a:2,3]azuleno[4,5-b]furan-4-ylester, (2Z)- (9CI)
- 2-Butenoic acid,4-(acetyloxy)-2-methyl-,(3aR,4R,6R,6aR,7aS,7bR,8aS,8bS,8cS)-decahydro-6-hydroxy-6,8a-dimethyl-3-methylene-2-o
- 2-Butenoicacid, 4-(acetyloxy)-2-methyl-,decahydro-6-hydroxy-6,8a-dimethyl-3-methylene-2-oxo-4H-bisoxireno[1,8a:2,3]azuleno[4,5-b]furan-4-ylester, [3aR-[3aa,4b(Z),6a,6aR*,7ab,7bb,8ab,8ba,8cb]]-
- 4H-Bisoxireno[1,8a:2,3]azuleno[4,5-b]furan,2-butenoic acid deriv.
- Jamaicolide B
-
- Piscine à noyau: InChI=1S/C14H13ClN4/c1-16-13-8-18-14(12-3-2-6-17-12)10-7-9(15)4-5-11(10)19-13/h2-7,17H,8H2,1H3,(H,16,19)
- La clé Inchi: LEAKQIXYSHIHCW-UHFFFAOYSA-N
- Sourire: CNC1CN=C(C2=CC=CN2)C2=CC(=CC=C2N=1)Cl
Propriétés calculées
- Qualité précise: 272.08309
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 9
- Comptage des atomes lourds: 31
- Le xlogp3: 0.472
Propriétés expérimentales
- Le PSA: 52.54
2-Butenoic acid,4-(acetyloxy)-2-methyl-,(3aR,4R,6R,6aR,7aS,7bR,8aS,8bS,8cS)-decahydro-6-hydroxy-6,8a-dimethyl-3-methylene-2-oxo-4H-bisoxireno[1,8a:2,3]azuleno[4,5-b]furan-4-ylester, (2Z)- (9CI) Littérature connexe
-
Sherif Ashraf Fahmy,Fortuna Ponte,Iten M. Fawzy,Emilia Sicilia,Hassan Mohamed El-Said Azzazy RSC Adv., 2021,11, 24673-24680
-
Qi Qu,Jing Wang,Chuan Zeng,Zhimin He RSC Adv., 2021,11, 22744-22750
-
Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286
-
B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
102907-29-9 (2-Butenoic acid,4-(acetyloxy)-2-methyl-,(3aR,4R,6R,6aR,7aS,7bR,8aS,8bS,8cS)-decahydro-6-hydroxy-6,8a-dimethyl-3-methylene-2-oxo-4H-bisoxireno[1,8a:2,3]azuleno[4,5-b]furan-4-ylester, (2Z)- (9CI)) Produits connexes
- 204203-14-5(2,6-BIS[1-(2,6-DI-I-PROPYLPHENYLIMINO)ETHYL]PYRIDINE)
- 59467-98-0(3H-1,4-Benzodiazepin-2-amine, N-methyl-N-nitroso-5-phenyl-)
- 850131-81-6(1,3-Propanediamine, N,N'-bis(phenyl-2-pyridinylmethylene)-)
- 918639-02-8(Phenol, 3-[(phenyl-2-pyridinylmethylene)amino]-)
- 488856-56-0(Benzenamine, 2,6-diethyl-N-(1H-pyrrol-2-ylmethylene)- (9CI))
- 210537-32-9(2,6-bis[1-(2-methylphenylimino)ethyl]pyridine)
- 59468-32-5(3H-1,4-Benzodiazepin-2-amine, 7-ethyl-5-(2-fluorophenyl)-N-methyl-)
- 59467-97-9(3H-1,4-Benzodiazepin-2-amine, N-methyl-5-phenyl-)
- 204203-16-7(2,6-Bis[1-[(2,6-dimethylphenyl)imino]ethyl]pyridine)
- 681213-35-4(Benzenamine,N-[1-[6-[1-[[3,5-bis(1,1-dimethylethyl)phenyl]imino]ethyl]-2-pyridinyl]ethylidene]-2,4,6-trimethyl-)
Fournisseurs recommandés
Handan Zechi Trading Co., Ltd
Membre gold
Fournisseur de Chine
Lot
Jinan Hanyu Chemical Co.,Ltd.
Membre gold
Fournisseur de Chine
Lot

Hubei Tianan Hongtai Biotechnology Co.,Ltd
Membre gold
Fournisseur de Chine
Lot

Jincang Pharmaceutical (Shanghai) Co., LTD.
Membre gold
Fournisseur de Chine
Réactif

Shanghai Aoguang Biotechnology Co., Ltd
Membre gold
Fournisseur de Chine
Lot
